1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride
Description
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopropanamine moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural uniqueness, which influences its reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
GZTQLZNQOHLMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Pyridine Substitution: The cyclopropane ring is then attached to the pyridine ring through a substitution reaction. This step often requires the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction.
Chlorination: The final step involves the introduction of the chlorine atom to the pyridine ring. This can be achieved through the reaction of the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial products. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₈H₁₀ClN₂·HCl
- Molecular Weight : ~209.1 g/mol
- Structural Features : Pyridine ring (3-position substitution), chlorine at 4-position, cyclopropane-amine backbone.
Structural Comparisons
The compound’s activity and applications are best understood by comparing it to structurally related analogs. Key differences arise from substituent positions, halogen type, and core ring systems.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituent Pattern | Key Structural Differences | Reference |
|---|---|---|---|
| 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride | Fluoro at 4-pyridyl, cyclopropanamine at 3-pyridyl | Fluorine vs. chlorine; altered electronic effects | |
| 1-(3-Chloropyridin-2-yl)cyclopropanamine | Chloro at 2-pyridyl, cyclopropanamine at 3-pyridyl | Pyridine substitution position affects binding geometry | |
| 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | Chlorophenyl ring (non-heterocyclic) | Phenyl vs. pyridine core; altered solubility and target affinity | |
| 1-(3-Bromopyridin-4-yl)cyclopropanamine hydrochloride | Bromo at 4-pyridyl | Bromine’s larger atomic radius vs. chlorine; impacts steric hindrance | |
| 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride | Pyrazole ring with methyl group | Heterocycle type (pyrazole vs. pyridine); different hydrogen bonding potential |
Table 2: Physicochemical Properties
| Compound Name | Solubility (Water) | LogP | Synthesis Complexity | Reference |
|---|---|---|---|---|
| 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride | Low (hydrochloride improves) | 1.8 | Moderate (requires regioselective cyclopropanation) | |
| 1-(3-Fluoro-4-pyridyl)cyclopropanamine hydrochloride | Moderate | 1.5 | High (fluorination steps) | |
| 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | Very low | 2.3 | Low (direct cyclopropane coupling) |
Biological Activity
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Notably, it has been studied for its interaction with nicotinic acetylcholine receptors, which are crucial in neurotransmission and have implications in neurodegenerative diseases .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant cytotoxicity.
- Neurological Effects : The compound has been investigated for its potential in treating mood disorders and neurodegenerative diseases due to its action on cholinergic pathways .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with an IC value determined to be approximately 15 µM. This suggests that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Neurological Applications
A separate study explored the effects of this compound on cognitive function in animal models. Administration of the compound resulted in improved memory retention in tests designed to assess learning capabilities, suggesting its potential role as a cognitive enhancer or therapeutic agent for neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Chloro-3-pyridyl)cyclopropanamine hydrochloride can be influenced by its structural components. Variations in substituents on the pyridine ring or modifications to the cyclopropanamine core can significantly alter its potency and selectivity for biological targets.
SAR Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
